

7-Fluoroquinolin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Fluoroquinolin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinolin-4-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. The quinoline scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the 7-position and an amine group at the 4-position of the quinoline ring system can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of **7-Fluoroquinolin-4-amine**, tailored for professionals in research and drug development.

Chemical Properties

A summary of the key chemical and physical properties of **7-Fluoroquinolin-4-amine** is presented below. It is important to note that while some data is derived from experimental sources for analogous compounds, specific experimental values for **7-Fluoroquinolin-4-amine** are not widely available in the public domain. Computed properties, based on computational models, are provided to offer estimations.

Table 1: General and Physicochemical Properties of **7-Fluoroquinolin-4-amine**

Property	Value	Source
IUPAC Name	7-fluoroquinolin-4-amine	PubChem[1]
Molecular Formula	C ₉ H ₇ FN ₂	PubChem[1]
Molecular Weight	162.16 g/mol	PubChem[1]
CAS Number	948293-49-0	PubChem[1]
Boiling Point (Predicted)	363.2 ± 27.0 °C	ChemicalBook[2]
Density (Predicted)	1.315 ± 0.06 g/cm ³	ChemicalBook[2]
pKa (Predicted)	5.74 ± 0.10	ChemicalBook[2]
XLogP3 (Predicted)	1.7	PubChem[1]

Solubility:

Experimentally determined solubility data for **7-Fluoroquinolin-4-amine** in common laboratory solvents is not readily available. However, based on its chemical structure, which contains both a hydrophobic quinoline core and a polar amine group, its solubility can be inferred. It is expected to be sparingly soluble in water and more soluble in organic solvents.[3][4]

Table 2: Predicted and Inferred Solubility of **7-Fluoroquinolin-4-amine**

Solvent	Predicted/Inferred Solubility	Rationale
Water	Low	The hydrophobic quinoline ring system dominates the molecule's properties.
Ethanol	Soluble	"Like dissolves like" principle; ethanol has both polar and non-polar characteristics.
DMSO	Soluble	Aprotic polar solvent capable of dissolving a wide range of organic compounds.
Dichloromethane	Soluble	Common organic solvent for non-polar to moderately polar compounds.

Spectral Data

Detailed experimental spectra for **7-Fluoroquinolin-4-amine** are not widely published. The following tables provide predicted and expected spectral characteristics based on the analysis of its functional groups and data from analogous compounds.

Table 3: Predicted ^1H NMR Spectral Data for **7-Fluoroquinolin-4-amine**

Proton	Chemical Shift (δ , ppm) Range	Multiplicity	Notes
Aromatic-H (Quinoline)	7.0 - 8.5	m, d, dd	The exact shifts and coupling constants will depend on the specific proton environment and the influence of the fluorine and amine substituents.
Amine-H (NH_2)	5.0 - 7.0	br s	The chemical shift can vary depending on the solvent and concentration. The signal may be broad.

Table 4: Predicted ^{13}C NMR Spectral Data for **7-Fluoroquinolin-4-amine**

Carbon	Chemical Shift (δ , ppm) Range	Notes
Aromatic-C (Quinoline)	100 - 160	The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.
C-NH_2	140 - 155	The carbon atom bearing the amino group.

Table 5: Expected FT-IR Absorption Bands for **7-Fluoroquinolin-4-amine**

Functional Group	Wavenumber (cm ⁻¹) Range	Intensity	Vibration
N-H Stretch (Amine)	3300 - 3500	Medium	Asymmetric and symmetric stretching of the primary amine. [5]
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak	Stretching of C-H bonds in the quinoline ring.
C=C Stretch (Aromatic)	1500 - 1600	Medium to Strong	In-ring C=C bond stretching.
C-N Stretch (Aromatic Amine)	1250 - 1350	Strong	Stretching of the C-N bond.[5]
C-F Stretch	1000 - 1300	Strong	Stretching of the C-F bond.

Mass Spectrometry:

The mass spectrum of **7-Fluoroquinolin-4-amine** is expected to show a molecular ion peak (M^+) at $m/z = 162$. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN from the quinoline ring.[6][7][8]

Experimental Protocols

Synthesis of 7-Fluoroquinolin-4-amine

A specific, detailed experimental protocol for the synthesis of **7-Fluoroquinolin-4-amine** is not readily available in the literature. However, a general and robust method for the synthesis of 4-aminoquinolines involves the nucleophilic substitution of a 4-chloroquinoline precursor. The following is a proposed experimental protocol adapted from established procedures for similar compounds.

Step 1: Synthesis of 4-Chloro-7-fluoroquinoline

This intermediate can be synthesized from 3-fluoroaniline through a Gould-Jacobs reaction followed by chlorination.

Step 2: Amination of 4-Chloro-7-fluoroquinoline

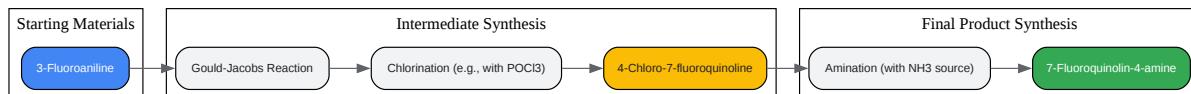
- Materials:

- 4-Chloro-7-fluoroquinoline
- Ammonia (as a solution in a suitable solvent, e.g., ethanol, or as ammonium hydroxide)
- Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
- Base (e.g., potassium carbonate, optional)

- Procedure:

- In a sealed reaction vessel, dissolve 4-chloro-7-fluoroquinoline in the chosen solvent.
- Add an excess of the ammonia source.
- If using ammonium hydroxide, the reaction may be heated to promote the reaction. Typical temperatures range from 120-150 °C.
- The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **7-Fluoroquinolin-4-amine**.



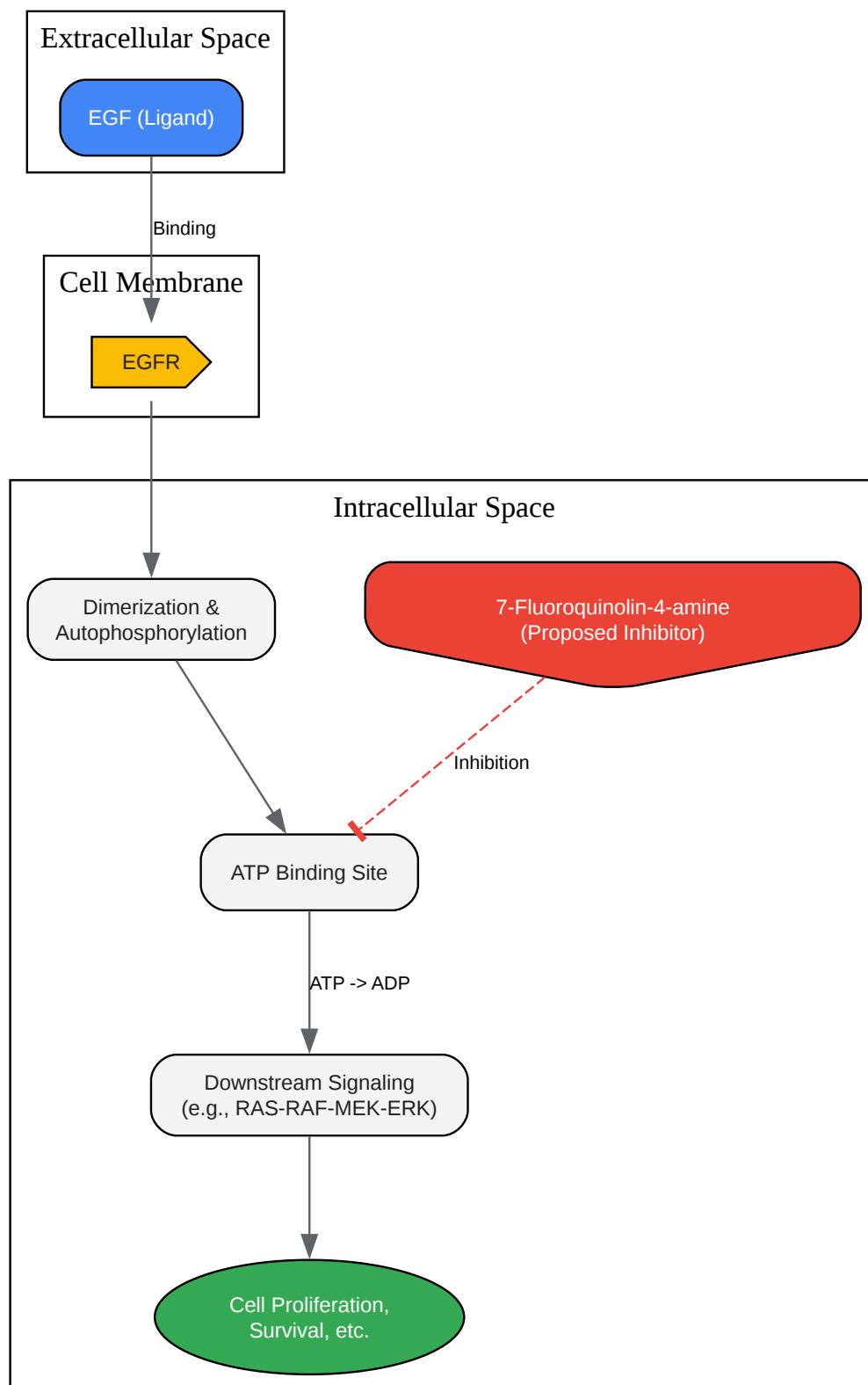
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Caption: Synthetic workflow for **7-Fluoroquinolin-4-amine**.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **7-Fluoroquinolin-4-amine** are limited, the broader class of 4-aminoquinolines has been extensively investigated, particularly in the context of cancer therapy. Many 4-aminoquinoline derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in cellular signaling pathways that regulate cell growth, proliferation, and survival.^[9] Aberrant EGFR signaling is a hallmark of many cancers.

The proposed mechanism of action for 4-aminoquinoline-based EGFR inhibitors involves their competition with ATP for the binding site in the kinase domain of the receptor. This inhibition blocks the autophosphorylation of EGFR and subsequent downstream signaling cascades, ultimately leading to the suppression of tumor cell growth and proliferation.

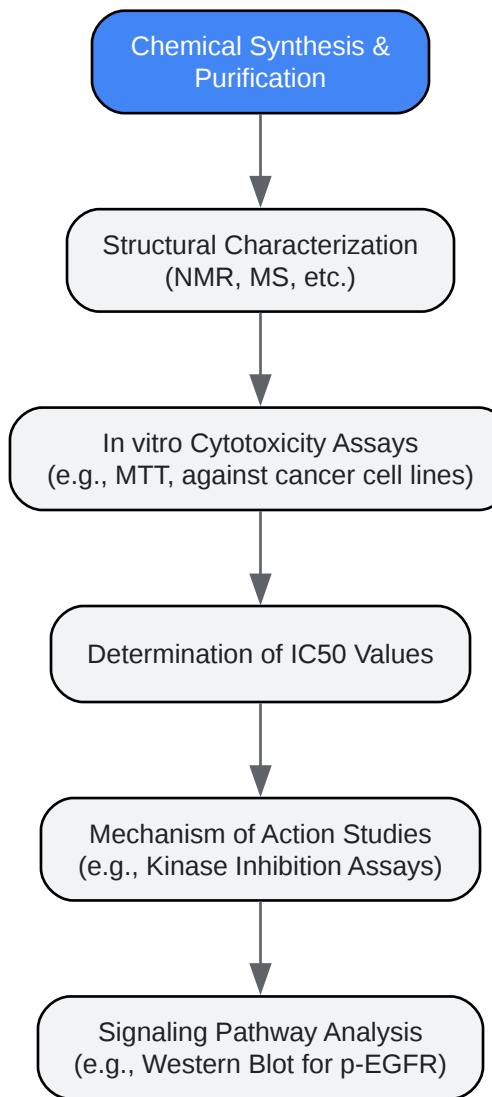


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Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Workflow for Biological Evaluation

The evaluation of a novel compound like **7-Fluoroquinolin-4-amine** for its potential as an anticancer agent typically follows a structured workflow, from initial synthesis to cellular and molecular assays.



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Caption: Experimental workflow for synthesis and biological evaluation.

Conclusion

7-Fluoroquinolin-4-amine represents a molecule of significant interest within the field of medicinal chemistry due to its structural relation to a class of compounds with proven biological

activities. While comprehensive experimental data for this specific molecule is currently sparse, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its likely biological target based on the well-established pharmacology of the 4-aminoquinoline scaffold. Further research is warranted to experimentally validate the predicted properties and to fully elucidate the therapeutic potential of **7-Fluoroquinolin-4-amine** and its derivatives.

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